1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 2-fluoroethylamine under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using reagents like sodium azide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine stands out due to its unique fluoroethyl group, which imparts distinct chemical properties and reactivity. Similar compounds include:
3-methyl-1H-pyrazol-5-ol: Known for its biological activities and used in various chemical syntheses.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: An intermediate in the synthesis of antidiabetic agents.
Properties
Molecular Formula |
C14H22FN5 |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H22FN5/c1-4-6-20-13(8-11(2)17-20)9-16-14-10-19(7-5-15)18-12(14)3/h8,10,16H,4-7,9H2,1-3H3 |
InChI Key |
KPOXHOOFRDDGHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNC2=CN(N=C2C)CCF |
Origin of Product |
United States |
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